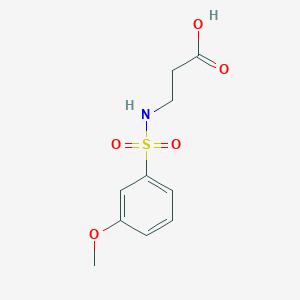![molecular formula C20H29ClN2O4 B8347664 tert-butyl 4-[3-(4-amino-5-chloro-2-methoxyphenyl)-3-oxopropyl]piperidine-1-carboxylate](/img/structure/B8347664.png)
tert-butyl 4-[3-(4-amino-5-chloro-2-methoxyphenyl)-3-oxopropyl]piperidine-1-carboxylate
Übersicht
Beschreibung
tert-butyl 4-[3-(4-amino-5-chloro-2-methoxyphenyl)-3-oxopropyl]piperidine-1-carboxylate is a complex organic compound with potential applications in various fields of scientific research. This compound features a combination of aromatic and aliphatic structures, making it a versatile molecule for chemical synthesis and biological studies.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4-[3-(4-amino-5-chloro-2-methoxyphenyl)-3-oxopropyl]piperidine-1-carboxylate typically involves multiple steps, including the protection and deprotection of functional groups. One common method involves the use of 2-methoxyphenyl isocyanate for the protection of amine groups . The tert-butoxycarbonyl group is introduced using flow microreactor systems, which provide efficient and sustainable synthesis .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
tert-butyl 4-[3-(4-amino-5-chloro-2-methoxyphenyl)-3-oxopropyl]piperidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The aromatic ring can be oxidized under specific conditions.
Reduction: The nitro group can be reduced to an amine.
Substitution: Halogen substitution reactions can occur on the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are used.
Substitution: Halogenation reactions often use reagents like chlorine or bromine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the aromatic ring may yield quinones, while reduction of the nitro group results in the formation of an amine.
Wissenschaftliche Forschungsanwendungen
tert-butyl 4-[3-(4-amino-5-chloro-2-methoxyphenyl)-3-oxopropyl]piperidine-1-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of tert-butyl 4-[3-(4-amino-5-chloro-2-methoxyphenyl)-3-oxopropyl]piperidine-1-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Methoxyphenyl isocyanate: Used for amine protection and deprotection.
tert-Butyl esters: Commonly used in organic synthesis.
(1S,2S)-1-Chloro-1-phenyl-2-propanamine hydrochloride: Another compound with similar structural features.
Uniqueness
tert-butyl 4-[3-(4-amino-5-chloro-2-methoxyphenyl)-3-oxopropyl]piperidine-1-carboxylate is unique due to its combination of functional groups and structural complexity. This uniqueness allows it to participate in a wide range of chemical reactions and makes it valuable for diverse scientific research applications.
Eigenschaften
Molekularformel |
C20H29ClN2O4 |
|---|---|
Molekulargewicht |
396.9 g/mol |
IUPAC-Name |
tert-butyl 4-[3-(4-amino-5-chloro-2-methoxyphenyl)-3-oxopropyl]piperidine-1-carboxylate |
InChI |
InChI=1S/C20H29ClN2O4/c1-20(2,3)27-19(25)23-9-7-13(8-10-23)5-6-17(24)14-11-15(21)16(22)12-18(14)26-4/h11-13H,5-10,22H2,1-4H3 |
InChI-Schlüssel |
CGYIHKSCVNECCC-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)CCC(=O)C2=CC(=C(C=C2OC)N)Cl |
Herkunft des Produkts |
United States |
Synthesis routes and methods I
Procedure details









Synthesis routes and methods II
Procedure details










Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![3-Iodo-4-methoxy-1H-pyrrolo[2,3-c]pyridine](/img/structure/B8347584.png)
![N-[6-(2,6-dichlorophenyl)-2-methylpyrido[2,3-d]pyrimidin-7-yl]-2-furamide](/img/structure/B8347603.png)
![1-[2-[4-[(Methylsulfonyl)amino]phenyl]ethyl]-1H-imidazole](/img/structure/B8347609.png)

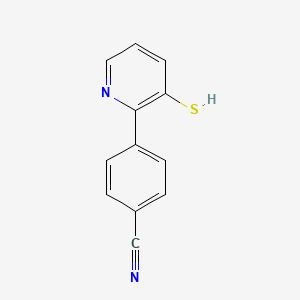
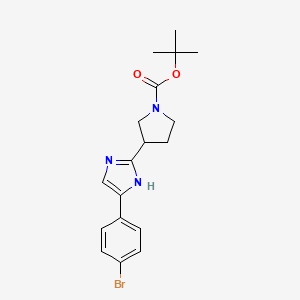
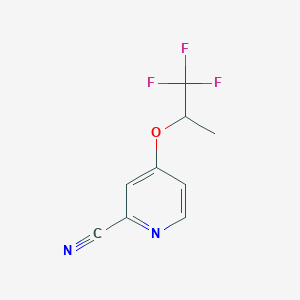
![1-[(2S)-1-hydroxypentan-2-yl]-3-(4-methoxyphenyl)urea](/img/structure/B8347645.png)
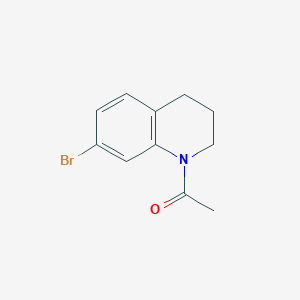

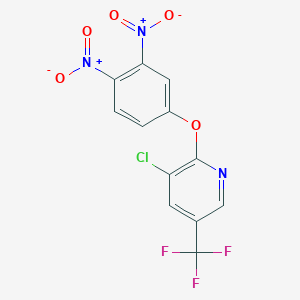
![N-methoxy-N,1-dimethyl-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B8347675.png)
